Thiazolo[5,4-b]pyridine-2-methanol
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Overview
Description
Thiazolo[5,4-b]pyridine-2-methanol is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both thiazole and pyridine moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine-2-methanol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acids and phosphorus oxychloride . This reaction proceeds under mild conditions and yields the desired thiazolo[5,4-b]pyridine derivatives in reasonable yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step processes starting from commercially available substances. These processes are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Thiazolo[5,4-b]pyridine-2-methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridine-2-methanol involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . The inhibition of PI3K leads to the disruption of signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but differs in the position of the thiazole ring fusion.
Thiazolo[3,2-a]pyridine: Another related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
Thiazolo[5,4-b]pyridine-2-methanol is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIGHDPDOHCYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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